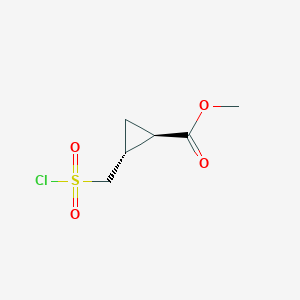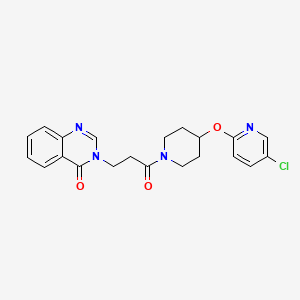
4-(3H)-quinoléinone, 3-(3-(4-((5-chloropyridin-2-yl)oxy)pipéridin-1-yl)-3-oxopropyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic compound known for its potential in various scientific research fields. Structurally, it combines quinazolinone, piperidine, and chloropyridine moieties, making it a unique molecule with diverse chemical properties.
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one involves several key steps. Initially, the quinazolinone core is prepared through the reaction of anthranilic acid with formamide. This intermediate then undergoes further functionalization with the incorporation of the piperidine and chloropyridine groups via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis under controlled conditions. This includes the use of high-purity reagents and solvents, advanced synthesis reactors, and stringent monitoring of reaction parameters to ensure the desired yield and purity.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : It can be reduced using agents like sodium borohydride or lithium aluminium hydride.
Substitution: : This compound is prone to nucleophilic and electrophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.
Reduction Reagents: : Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: : Alkyl halides, acyl chlorides.
Major Products
Depending on the reaction type, the products can vary. Oxidation may yield quinazoline N-oxide derivatives, reduction can lead to deoxygenated forms, and substitution reactions can produce a variety of functionalized quinazolinone derivatives.
Applications De Recherche Scientifique
3-(3-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is of great interest in several research fields:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a ligand in receptor binding studies.
Medicine: : Explored for its pharmacological properties, particularly its potential as an anti-inflammatory or anticancer agent.
Industry: : Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Effects
The compound exerts its effects by interacting with specific molecular targets, typically proteins or enzymes, altering their function. This interaction can activate or inhibit pathways crucial for cellular processes.
Molecular Targets and Pathways
The molecular targets can include receptors, enzymes, or other proteins involved in inflammation, cell growth, or signal transduction pathways. For example, it might inhibit specific kinase enzymes involved in cancer cell proliferation.
Similar Compounds
4(3H)-Quinazolinone Derivatives: : These compounds share the quinazolinone core but differ in their substituents, affecting their chemical and biological properties.
Piperidine-based Compounds: : Other compounds with the piperidine moiety, such as certain anesthetics and analgesics.
Chloropyridine Derivatives: : Compounds like 5-chloro-2-methoxypyridine, which have similar functional groups but different core structures.
Uniqueness
The uniqueness of 3-(3-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one lies in its combination of functional groups, offering a distinct set of chemical reactivity and biological activities not commonly found in other compounds.
This compound’s intricate structure and versatile applications make it a valuable subject for ongoing research and development across multiple scientific disciplines.
Propriétés
IUPAC Name |
3-[3-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c22-15-5-6-19(23-13-15)29-16-7-10-25(11-8-16)20(27)9-12-26-14-24-18-4-2-1-3-17(18)21(26)28/h1-6,13-14,16H,7-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXACKTXJJAIEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

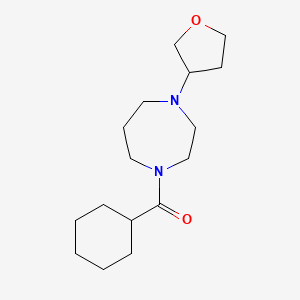
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2394421.png)
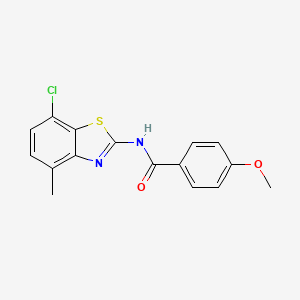
![[5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B2394425.png)


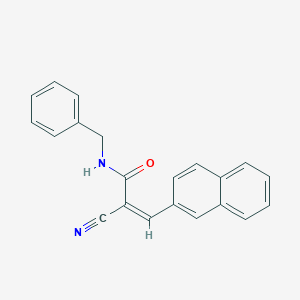
![N-(4-fluorobenzyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2394432.png)
![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B2394434.png)
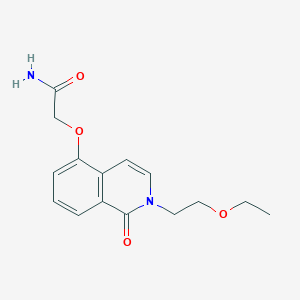
![2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2394436.png)

